
Eseroline, (4-isopropylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eseroline, (4-isopropylphenyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C23H29N3O2 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
1.1 Antinociceptive Properties
Eseroline exhibits potent antinociceptive effects, comparable to morphine. Research indicates that it can inhibit electrically evoked contractions in various models, including the mouse vas deferens and guinea pig ileum, suggesting its potential as an analgesic agent. Notably, eseroline's action is reversible by naloxone, indicating its interaction with opioid receptors .
Table 1: Antinociceptive Activity of Eseroline
Study Focus | Model Used | Eseroline Dose | Effect Observed |
---|---|---|---|
Antinociceptive Effect | Mouse Vas Deferens | Varies | Inhibition of twitches |
Antinociceptive Effect | Guinea Pig Ileum | Varies | Inhibition of contractions |
Reversal Study | Various Models | Naloxone Administered | Reversal of effects |
1.2 Neurotoxicity Studies
Eseroline has been shown to induce neuronal cell death at concentrations as low as 75 µM across different neuronal cell lines (mouse neuroblastoma N1E-115, rat glioma C6). The mechanism involves the loss of ATP and cell integrity, making it more toxic than its parent compound, physostigmine .
Table 2: Neurotoxic Effects of Eseroline
Cell Line Tested | Concentration (µM) | LDH Leakage (%) | ATP Loss (%) |
---|---|---|---|
N1E-115 | 75 | Significant | >50 |
C6 | 80-120 | Moderate | Moderate |
NG-108-15 | 40-75 | High | High |
Mechanistic Insights
2.1 Interaction with Neurotransmitter Systems
Eseroline's pharmacodynamics suggest interactions with multiple neurotransmitter systems beyond opioid receptors. It may exhibit antagonistic effects on serotonin receptors, influencing mood and anxiety pathways.
2.2 Cholinesterase Inhibition
While eseroline demonstrates weak and reversible acetylcholinesterase inhibition, its primary mechanism appears to be linked to its antinociceptive properties rather than cholinesterase activity. This distinction is crucial for understanding its therapeutic potential .
Case Studies and Clinical Implications
3.1 Clinical Trials on Eseroline Derivatives
Recent studies have explored the efficacy of eseroline derivatives in clinical settings for pain management and neurodegenerative diseases. For instance, a clinical trial evaluating the safety and efficacy of an eseroline analog demonstrated promising results in reducing chronic pain without significant side effects .
3.2 Comparative Studies with Other Analgesics
Comparative studies have highlighted eseroline's effectiveness against traditional analgesics like morphine, showing a faster onset of action but shorter duration .
Table 3: Comparative Analysis with Morphine
Parameter | Eseroline | Morphine |
---|---|---|
Onset of Action | Minutes | Minutes |
Duration of Action | Shorter | Longer |
Side Effects | Fewer | More |
Future Directions in Research
The unique properties of eseroline warrant further investigation into its potential applications in treating pain and neurodegenerative disorders. Future research should focus on:
- Long-term toxicity studies to assess safety profiles.
- Mechanistic studies to elucidate the pathways involved in its pharmacological effects.
- Development of analogs that enhance therapeutic efficacy while minimizing side effects.
特性
分子式 |
C23H29N3O2 |
---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-(4-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C23H29N3O2/c1-15(2)16-6-8-17(9-7-16)24-22(27)28-18-10-11-20-19(14-18)23(3)12-13-25(4)21(23)26(20)5/h6-11,14-15,21H,12-13H2,1-5H3,(H,24,27) |
InChIキー |
NKJRRVBTMYRXRB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C |
同義語 |
cymserine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。